molecular formula C11H23N B2547491 (2-Tert-butylcyclohexyl)methanamine CAS No. 1096815-89-2

(2-Tert-butylcyclohexyl)methanamine

Cat. No. B2547491
CAS RN: 1096815-89-2
M. Wt: 169.312
InChI Key: BCJUIYLDLKQNTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the reaction between 3,5-di-(tert-butyl)-o-benzoquinone and aromatic amines under oxidative conditions leads to the formation of pentaheterocyclic compounds, which are structurally complex and exhibit strong red luminescence . Another study reports the electrochemical hydrodimerisation of Methyl 4-tert-butylcyclohex-1-enecarboxylate, which is highly stereoselective and results in a dimer with axial cyclohexyl rings and methoxycarbonyl groups . Additionally, the nucleophilic addition reactions of 2-lithiated indoles with chiral N-tert-butanesulfinyl aldimines produce chiral (2-indolyl) methanamine derivatives with excellent diastereoselectivities . Lastly, the ambient-temperature synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine showcases a condensation reaction that could be analogous to the synthesis of (2-Tert-butylcyclohexyl)methanamine .

Molecular Structure Analysis

The molecular structures of related compounds are determined using various techniques such as X-ray crystallography, which confirmed the structure of the hydrodimer of Methyl 4-tert-butylcyclohex-1-enecarboxylate . The molecular structure of the pentaheterocyclic compounds was also determined by X-ray crystallography, providing a deeper understanding of the reaction mechanism .

Chemical Reactions Analysis

The chemical reactions involving tert-butylcyclohexyl compounds are diverse. The oxidative conditions in the reaction between 3,5-di-(tert-butyl)-o-benzoquinone and aromatic amines lead to complex pentaheterocyclic systems . The electrochemical hydrodimerisation reaction is governed by stereoelectronic control, indicating a specific reaction pathway . The nucleophilic addition reactions for the synthesis of chiral (2-indolyl) methanamine derivatives do not require additional Lewis acids, which simplifies the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include strong red luminescence with small Stokes shifts, short fluorescent lifetimes, and high quantum yields for the pentaheterocyclic compounds . The hydrodimer of Methyl 4-tert-butylcyclohex-1-enecarboxylate exhibits specific stereochemistry due to the stereoelectronic effects during its formation . The chiral (2-indolyl) methanamine derivatives are obtained with high diastereoselectivity, which is crucial for their potential application in asymmetric synthesis .

Scientific Research Applications

Conformational Analysis in Different Solvents

Research has shown a significant interest in the conformational behavior of cyclohexylamine derivatives, where the orientation of substituents like tert-butyl groups and amines have been analyzed across various solvents. One study highlighted the unusually strong dependence of conformation on solvent, indicating that solvent interactions can significantly influence the conformational equilibrium and, by extension, the chemical properties of (2-Tert-butylcyclohexyl)methanamine derivatives. This has implications for understanding the solubility, reactivity, and interaction of such molecules in different environments, relevant for their application in chemical synthesis and material science (C. Perrin, M. A. Fabian, & I. Rivero, 1998).

Photocytotoxicity and Cellular Imaging

Another area of research involves the development of iron(III) complexes with ligands including tert-butylcyclohexylamine derivatives for applications in photocytotoxicity and cellular imaging. These complexes exhibit unique properties under red light, making them suitable for targeted cancer therapy and imaging. This study provides a foundation for further investigation into the therapeutic and diagnostic applications of metal complexes involving (2-Tert-butylcyclohexyl)methanamine derivatives, opening new avenues in photodynamic therapy and bioimaging (Uttara Basu et al., 2014).

Synthesis of Novel Compounds

The ambient-temperature synthesis of novel compounds utilizing (2-Tert-butylcyclohexyl)methanamine as a precursor has been reported, showcasing the versatility of this chemical in creating new molecules with potential applications in pharmaceuticals and organic materials. This research underlines the importance of (2-Tert-butylcyclohexyl)methanamine in synthetic organic chemistry, providing a pathway to novel structures with unique properties (Diana Becerra, J. Cobo, & Juan C Castillo, 2021).

Safety and Hazards

“(2-Tert-butylcyclohexyl)methanamine” is classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, ensuring adequate ventilation, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

(2-tert-butylcyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-11(2,3)10-7-5-4-6-9(10)8-12/h9-10H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJUIYLDLKQNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Tert-butylcyclohexyl)methanamine

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